
Oxazol-5-ylmethanol
Descripción general
Descripción
Oxazol-5-ylmethanol is a chemical compound that belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the hydroxymethyl group at the 5-position of the oxazole ring imparts unique chemical properties to this compound, making it a valuable intermediate in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Oxazol-5-ylmethanol can be synthesized through several methods. One common approach involves the reduction of ethyl oxazole-5-carboxylate using sodium borohydride in ethanol. The reaction is typically carried out under an argon atmosphere at 0°C, followed by warming to room temperature and stirring for 16 hours .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Análisis De Reacciones Químicas
Types of Reactions: Oxazol-5-ylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form oxazol-5-carboxaldehyde or oxazol-5-carboxylic acid.
Reduction: Further reduction can lead to the formation of oxazol-5-ylmethane.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Various nucleophiles, such as amines or thiols, can be used in the presence of a suitable catalyst.
Major Products:
Oxidation: Oxazol-5-carboxaldehyde, oxazol-5-carboxylic acid.
Reduction: Oxazol-5-ylmethane.
Substitution: Derivatives with different functional groups replacing the hydroxymethyl group.
Aplicaciones Científicas De Investigación
Oxazol-5-ylmethanol has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: The compound is explored for its potential use in drug development, particularly in the design of molecules that can interact with specific biological targets.
Industry: this compound is used in the production of various fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Oxazol-5-ylmethanol depends on its specific application. In medicinal chemistry, oxazole derivatives often interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The presence of the hydroxymethyl group can enhance these interactions by providing additional sites for binding. The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use .
Comparación Con Compuestos Similares
Oxazole: The parent compound, lacking the hydroxymethyl group.
Oxazol-5-carboxaldehyde: An oxidized form of Oxazol-5-ylmethanol.
Oxazol-5-ylmethane: A reduced form of this compound.
Comparison: this compound is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and potential biological activity. Compared to oxazole, this compound offers additional functionalization possibilities. Oxazol-5-carboxaldehyde and Oxazol-5-ylmethane, while related, have different chemical properties and reactivities due to the oxidation state of the functional group at the 5-position.
Propiedades
IUPAC Name |
1,3-oxazol-5-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO2/c6-2-4-1-5-3-7-4/h1,3,6H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPXMLXYMBLZEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70595998 | |
| Record name | (1,3-Oxazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127232-41-1 | |
| Record name | (1,3-Oxazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-oxazol-5-ylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,1'-Biphenyl]-4-carboximidamide](/img/structure/B140691.png)

![5-[(3-Bromophenyl)methyl]tetrahydro-1,3,5-triazine-2(1H)-thione](/img/structure/B140694.png)

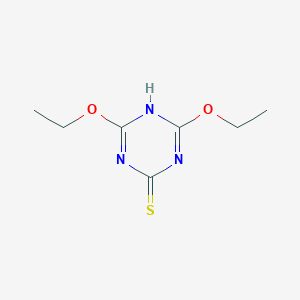
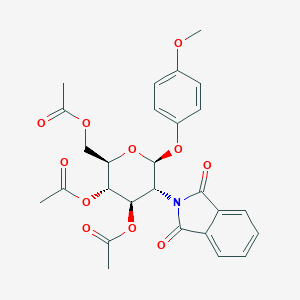
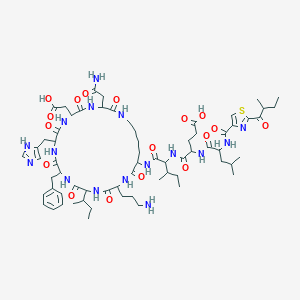
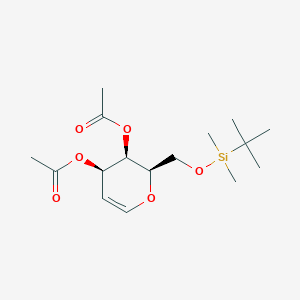

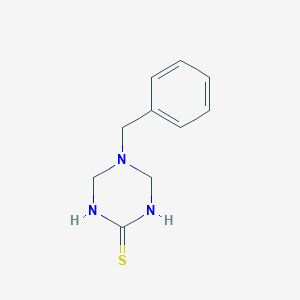

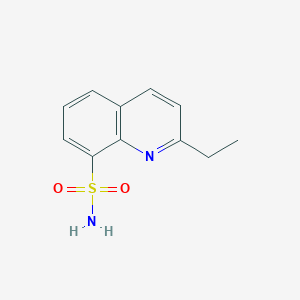
![6,10-Dithiaspiro[4.5]decan-2-ol](/img/structure/B140719.png)

